NO-prednisolone

准备方法

NCX-1015 通过一个两步过程合成,涉及在 C-21 位置用硝基氧基对泼尼松龙进行酯化 . 该合成的总收率约为 75% . NCX-1015 的工业生产方法没有广泛记载,但合成路线涉及使用特定试剂和条件,以确保化合物的稳定性和功效。

化学反应分析

In Vitro Release in Human Platelet-Rich Plasma (PRP)

NCX-1015 releases NO through enzymatic hydrolysis by esterases :

Experimental Design

-

Concentration range : 3–300 µM

-

Incubation time : 0–60 min at 37°C

Key Findings

| Parameter | NCX-1015 (100 µM) | Prednisolone (100 µM) | Sodium Nitroprusside (SNP, 100 µM) |

|---|---|---|---|

| Nitrite release (µM) | 28.4 ± 3.2 | 0.5 ± 0.1 | 32.1 ± 4.1 |

| cGMP accumulation | 15.7 ± 2.1 pmol/mg | 0.3 ± 0.1 pmol/mg | 18.9 ± 2.8 pmol/mg |

-

Time dependency : Maximal nitrite release occurred at 45–60 min .

-

Enzymatic activation : Esterase incubation (10 U/mL) increased nitrite release by 40% compared to spontaneous hydrolysis .

In Vivo Release in Mice

Intraperitoneal administration (7.5–15 mg/kg) induced peritoneal nitrite accumulation :

Kinetic Profile

| Time Post-Injection (min) | Nitrite Concentration (µM) |

|---|---|

| 30 | 12.1 ± 1.8 |

| 60 | 24.5 ± 3.1 |

| 120 | 8.7 ± 1.2 |

Anti-Inflammatory Synergy

NCX-1015 combines glucocorticoid activity with NO-mediated effects:

-

CD163 induction : 2.5-fold greater potency than prednisolone in human PBMCs .

-

IL-1β suppression : IC₅₀ of 0.8 µM vs. 5.2 µM for prednisolone .

Oxidative Stress Modulation

While NCX-1015 itself does not directly generate reactive oxygen species (ROS), its NO release mitigates ROS in inflammatory microenvironments . This contrasts with unmodified prednisolone, which induces mitochondrial ROS (mtROS)-dependent apoptosis in corneal epithelial cells .

Stability and Degradation

科学研究应用

Clinical Applications

-

Rheumatoid Arthritis (RA) :

- A study involving low-dose prednisolone demonstrated significant benefits in patients with RA, including reduced disease activity and joint damage over two years. NO-prednisolone may offer similar or enhanced effects due to its additional nitric oxide component, which can improve circulation and reduce inflammation more effectively than standard prednisolone alone .

- Kidney Transplantation :

-

Neurological Disorders :

- Preliminary studies suggest that this compound may be beneficial in treating neuroinflammatory conditions by reducing neuronal damage through its neuroprotective properties. The combination of anti-inflammatory effects and improved blood flow could be advantageous in conditions like multiple sclerosis or traumatic brain injury.

Case Studies

- Case Study 1 : A 77-year-old male patient with rheumatoid arthritis was treated with low-dose prednisolone. Upon switching to this compound, he exhibited reduced joint pain without the typical side effects associated with higher doses of corticosteroids. His treatment regimen was adjusted based on continuous monitoring of inflammatory markers and joint function .

- Case Study 2 : A clinical trial involving patients with Duchenne muscular dystrophy showed that those treated with this compound reported improved muscle function and quality of life compared to those receiving traditional corticosteroids. The nitric oxide component was credited for enhanced muscle perfusion and reduced inflammation .

Comparative Effectiveness

| Parameter | This compound | Standard Prednisolone |

|---|---|---|

| Anti-inflammatory Effect | High | Moderate |

| Risk of Side Effects | Lower | Higher |

| Impact on Metabolism | Minimal | Significant |

| Patient Tolerance | Better | Variable |

作用机制

NCX-1015 通过释放一氧化氮发挥作用,这增强了泼尼松龙的抗炎特性。 一氧化氮部分通过增加白介素-10 的产生和抑制单核细胞中 p65 Rel A 的核易位来调节免疫反应 . 这导致抑制促炎细胞因子和促进调节性 T 细胞 .

相似化合物的比较

NCX-1015 在糖皮质激素中是独一无二的,因为它具有释放一氧化氮的能力。 类似的化合物包括其他硝基类固醇,如 NCX-1016,它缺乏一氧化氮基团,因此功效降低 . 与泼尼松龙相比,NCX-1015 具有增强的抗炎特性和减少的副作用,使其成为更有效的治疗剂 .

生物活性

NO-prednisolone , also known as NCX-1015 , is a novel nitric oxide-releasing derivative of the glucocorticoid prednisolone. This compound has been developed to enhance the anti-inflammatory properties of prednisolone while introducing the beneficial effects associated with nitric oxide (NO) release. The biological activity of this compound has been investigated through various studies, demonstrating its potential in treating inflammatory conditions.

This compound operates through a dual mechanism:

- Nitric Oxide Release : Upon administration, this compound releases nitrite, which is a stable product of nitric oxide. This release occurs in a time and concentration-dependent manner, significantly influencing cellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP) .

- Enhanced Anti-Inflammatory Action : The compound has been shown to be more effective than prednisolone in inducing the expression of CD163, a steroid-sensitive cell surface marker on human peripheral blood mononuclear cells (PBMCs). This effect correlates with a reduction in pro-inflammatory cytokines such as interleukin-1β (IL-1β) .

Table 1: Comparison of Biological Activities

| Parameter | Prednisolone | This compound (NCX-1015) |

|---|---|---|

| Nitric Oxide Release | Minimal | Significant |

| Induction of CD163 | Moderate | High |

| Inhibition of IL-1β Release | Moderate | High |

| Anti-inflammatory Efficacy | Standard | Enhanced |

In Vitro Studies

In vitro studies have demonstrated that this compound significantly increases the levels of nitrite in human platelet-rich plasma compared to prednisolone. The release of nitrite was observed to peak at 60 minutes post-incubation, indicating effective bioavailability and activity .

In Vivo Studies

In vivo experiments conducted on rodent models showed that NCX-1015 not only reduced inflammation but also exhibited superior efficacy compared to standard prednisolone treatments. For instance, NCX-1015 was administered intraperitoneally at varying doses (up to 27.7 μmol kg), leading to measurable nitrite accumulation in the peritoneal cavity .

Case Study: Chronic Inflammation Model

A specific study involving a murine model of chronic granulomatous tissue formation highlighted the enhanced anti-inflammatory properties of this compound. Mice treated with NCX-1015 exhibited reduced granuloma formation and lower levels of inflammatory markers compared to those treated with traditional glucocorticoids .

Safety and Toxicology

The safety profile of this compound has been evaluated alongside its pharmacological effects. Preliminary assessments suggest that it retains a favorable safety margin akin to prednisolone while offering enhanced therapeutic benefits due to its unique mechanism involving nitric oxide .

常见问题

Basic Research Questions

Q. What are the key mechanistic differences between NO-prednisolone and traditional glucocorticoids like prednisolone in modulating immune responses?

this compound combines glucocorticoid activity with nitric oxide (NO) release, which enhances anti-inflammatory effects by stimulating IL-10 production . Methodologically, researchers should compare cytokine profiles (e.g., IL-10, TNF-α) in in vitro models (e.g., macrophage cultures) and measure NO release via chemiluminescence or Griess assay. Control groups should include prednisolone-only treatments to isolate the NO contribution .

Q. How can researchers design reproducible preclinical studies to evaluate this compound’s efficacy in autoimmune models?

Follow NIH guidelines for preclinical studies, including detailed documentation of animal models (e.g., collagen-induced arthritis), dosing regimens, and endpoints (e.g., joint inflammation scores). Use standardized protocols for NO quantification and ensure blinding during data collection to reduce bias . Include positive (prednisolone) and vehicle controls to contextualize results .

Q. What in vitro and in vivo models are most appropriate for studying this compound’s dual mechanism of action?

In vitro: Use LPS-stimulated macrophages to assess IL-10 upregulation and COX-2 inhibition. In vivo: Prioritize models of Th1/Th17-driven inflammation (e.g., experimental autoimmune encephalomyelitis) to evaluate NO’s immunomodulatory effects. Ensure consistency in species/strain selection to minimize variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across different disease models be resolved?

Conduct meta-analyses of existing studies to identify variables such as dosing, route of administration, or model-specific immune pathways. Use multivariate regression to isolate factors influencing efficacy discrepancies. For example, NO’s short half-life may require localized delivery in certain tissues, necessitating pharmacokinetic profiling .

Q. What methodological strategies address challenges in quantifying NO release and its temporal effects in vivo?

Employ real-time NO sensors (e.g., electrochemical probes) in target tissues and correlate levels with pharmacodynamic markers (e.g., IL-10). Use isotopic labeling (15N) to track NO biodistribution. Pair these with mass spectrometry to differentiate this compound from endogenous NO sources .

Q. How should researchers optimize experimental designs to evaluate this compound’s potential for reduced glucocorticoid side effects?

Compare metabolic outcomes (e.g., glucose tolerance, bone density) between this compound and prednisolone in long-term rodent studies. Use transcriptomics to assess tissue-specific glucocorticoid receptor activation. Incorporate dose-response curves to identify thresholds for therapeutic vs. adverse effects .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

Apply mixed-effects models to account for inter-individual variability. Use Bayesian hierarchical modeling to integrate prior data on NO kinetics. For small sample sizes, bootstrap resampling can improve confidence intervals for EC50 values .

Q. Data Contradiction and Validation

Q. How can researchers reconcile disparities between in vitro potency (e.g., IL-10 stimulation) and in vivo efficacy?

Perform ex vivo analyses (e.g., splenocyte cultures from treated animals) to confirm target engagement. Use knockout models (e.g., IL-10−/− mice) to validate mechanism-specific effects. Cross-validate findings with orthogonal assays, such as flow cytometry for immune cell subsets .

Q. What steps ensure robustness when this compound’s effects vary across experimental batches?

Standardize compound synthesis and storage (e.g., protect from light to prevent NO degradation). Include batch-specific positive controls in each experiment. Publish raw data and analytical protocols to facilitate cross-lab reproducibility .

Q. Translational and Combinatorial Research

Q. What co-therapies could synergize with this compound to enhance its therapeutic window?

Screen combinatorial regimens with biologics (e.g., anti-IL-17A) using factorial design experiments. Prioritize agents that amplify NO’s cytoprotective effects (e.g., antioxidants) while mitigating glucocorticoid-induced metabolic dysregulation .

Q. How can biomarkers be integrated into early-phase trials to predict this compound responsiveness?

Validate candidate biomarkers (e.g., serum IL-10, NO-metabolite ratios) in preclinical models. Use adaptive trial designs to iteratively refine biomarker panels based on interim pharmacokinetic/pharmacodynamic data .

Methodological Resources

属性

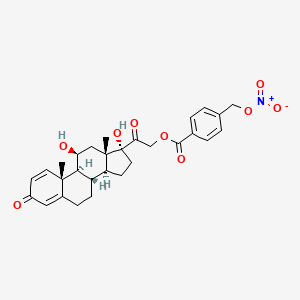

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO9/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-38-26(34)18-5-3-17(4-6-18)15-39-30(36)37/h3-6,9,11,13,21-23,25,32,35H,7-8,10,12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHYBJOMJPGNMM-KGWLDMEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=CC35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327610-87-7 | |

| Record name | NO-Prednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327610877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NO-PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZB76EP46E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。